molecular formula C13H10ClNO2S B6389310 2-Chloro-5-(2-methylthiophenyl)isonicotinic acid CAS No. 1261922-13-7

2-Chloro-5-(2-methylthiophenyl)isonicotinic acid

Cat. No.: B6389310
CAS No.: 1261922-13-7
M. Wt: 279.74 g/mol
InChI Key: DOCVAIXYIJMLAQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylthiophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro group at the second position and a 2-methylthiophenyl group at the fifth position on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methylthiophenyl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid and 2-methylthiophenyl chloride.

    Chlorination: The isonicotinic acid is chlorinated at the second position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated isonicotinic acid is then coupled with 2-methylthiophenyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the chloro group, converting them to amines or hydrogen, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-methylthiophenyl)isonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylthiophenyl)isonicotinic acid depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation in cancer.

    Biological Studies: It may interact with specific proteins or nucleic acids, altering their function and providing insights into their biological roles.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)isonicotinic acid
  • 2-Chloro-5-methylisonicotinic acid
  • 2-Chloro-5-(2-thiophenyl)isonicotinic acid

Comparison:

  • 2-Chloro-5-(2-methylthiophenyl)isonicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
  • 2-Chloro-5-(trifluoromethyl)isonicotinic acid has a trifluoromethyl group, which significantly affects its reactivity and biological activity.
  • 2-Chloro-5-methylisonicotinic acid lacks the thiophene ring, making it less versatile in certain applications.
  • 2-Chloro-5-(2-thiophenyl)isonicotinic acid has a thiophene ring but without the methyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

2-chloro-5-(2-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-18-11-5-3-2-4-8(11)10-7-15-12(14)6-9(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVAIXYIJMLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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